N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
CAS No.: 900134-70-5
Cat. No.: VC6519367
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900134-70-5 |
|---|---|
| Molecular Formula | C23H20FN3O3S2 |
| Molecular Weight | 469.55 |
| IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C23H20FN3O3S2/c1-30-17-5-2-14(3-6-17)10-20-22(29)27(23(31)32-20)13-21(28)25-9-8-15-12-26-19-7-4-16(24)11-18(15)19/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10- |
| Standard InChI Key | GKVKYUKBPLIPKH-JMIUGGIZSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common synthetic routes may include:
-
Condensation Reactions: To form the thiazolidine ring and attach the indole moiety.
-
Alkylation or Acylation: To introduce the acetamide group.
-
Wittig or Similar Reactions: For the formation of the methylidene group.
These methods allow for precise tuning of substituents on both the thiazolidine and indole rings, enhancing biological activity.
Potential Biological Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in:
-
Anticancer Activity: Through interaction with enzymes or receptors implicated in cancer progression.
-
Antimicrobial Activity: By targeting bacterial resistance mechanisms.
-
Inflammatory Diseases: Interaction with COX enzymes or other targets involved in inflammatory pathways.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups, which are crucial for understanding how it interacts with biological targets. In silico studies using molecular docking techniques can predict binding affinities and provide insights into efficacy and potential side effects.
Data Table for Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | C12H13FN2O | 223.24 | Anticancer, Antimicrobial |
| 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | Not specified | Approximately 393.43 | Anticancer, Antimicrobial |
| N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-3H-pyrrole-3-carboxamide | Not specified | 398.5 | Various pharmacological applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume